3-(Furan-3-yl)isoxazol-5-amine
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Overview
Description
3-(Furan-3-yl)isoxazol-5-amine is a heterocyclic compound that features both a furan and an isoxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both oxygen and nitrogen atoms in the rings contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-3-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. One common method involves the reaction of an alkyne with a nitrile oxide intermediate, which can be generated in situ from an oxime and an oxidizing agent such as sodium hypochlorite in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-3-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 3-(Furan-2-yl)isoxazol-5-amine
- 3-(Thiophen-3-yl)isoxazol-5-amine
- 3-(Pyridin-3-yl)isoxazol-5-amine
Comparison: 3-(Furan-3-yl)isoxazol-5-amine is unique due to the specific positioning of the furan ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns due to the electronic effects of the furan ring .
Properties
CAS No. |
1021245-77-1 |
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Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-(furan-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H6N2O2/c8-7-3-6(9-11-7)5-1-2-10-4-5/h1-4H,8H2 |
InChI Key |
RXOUNOPGLKFTNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NOC(=C2)N |
Origin of Product |
United States |
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